molecular formula C19H17F3N6O2S B4791478 1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4791478
M. Wt: 450.4 g/mol
InChI Key: MKRJNXJHEUUCHG-UHFFFAOYSA-N
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Description

1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a thienopyrazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrazole core, followed by the introduction of the piperidino and benzoxadiazolyl groups. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a component in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular responses.

    Signal transduction: The compound may modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE include other thienopyrazole derivatives and benzoxadiazole-containing compounds. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2S/c1-27-18-10(16(24-27)19(20,21)22)9-13(31-18)17(29)23-11-5-6-12(15-14(11)25-30-26-15)28-7-3-2-4-8-28/h5-6,9H,2-4,7-8H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJNXJHEUUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C4=NON=C34)N5CCCCC5)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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